5-Ethoxy-2-mercaptobenzimidazole
Overview
Description
5-Ethoxy-2-mercaptobenzimidazole is an organic compound with the molecular formula C9H10N2OS and a molecular weight of 194.25 g/mol . It appears as a white to yellowish crystalline solid or powder . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Scientific Research Applications
5-Ethoxy-2-mercaptobenzimidazole has a wide range of applications in scientific research:
Mechanism of Action
While the exact mechanism of action for 5-Ethoxy-2-mercaptobenzimidazole is not specified, a related compound, 5-Methoxy-2-mercaptobenzimidazole, has been confirmed as an efficient tyrosinase inhibitor . It quenches the intrinsic fluorescence of tyrosinase through a static mechanism, causing a conformational change in the enzyme by increasing the hydrophobic region .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-mercaptobenzimidazole can be achieved through several methods. One common method involves the reaction of p-nitroaniline with ether and sulfuric acid sulfonyl chloride to generate a sulfuric acid ester. This is followed by a nucleophilic substitution reaction with mercaptoformic acid, and the final product is purified by alkali treatment and crystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the reduction of 2-nitro-p-phenetidine by sodium dithionite, followed by cyclization with potassium ethylxanthate . This method is efficient and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-mercaptobenzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It undergoes nucleophilic substitution reactions, particularly with alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Alkyl halides and bases like potassium carbonate are commonly used.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkylated benzimidazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-mercaptobenzimidazole
- 2-Mercaptobenzimidazole
- 5-Ethoxy-1H-benzimidazole-2-thiol
Uniqueness
5-Ethoxy-2-mercaptobenzimidazole is unique due to its ethoxy group at the 5-position, which enhances its solubility in organic solvents and its reactivity in nucleophilic substitution reactions . This makes it more versatile in synthetic applications compared to its analogs.
Properties
IUPAC Name |
5-ethoxy-1,3-dihydrobenzimidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)11-9(13)10-7/h3-5H,2H2,1H3,(H2,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSCBOFBIYZVCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355078 | |
Record name | 5-Ethoxy-2-mercaptobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55489-15-1 | |
Record name | 5-Ethoxy-2-mercaptobenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55489-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethoxy-2-mercaptobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethoxy-1,3-dihydrobenzimidazole-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the antimicrobial activity of 5-Ethoxy-2-mercaptobenzimidazole derivatives?
A1: Research suggests that introducing amino acetylenic groups to this compound can enhance its antimicrobial properties. Specifically, derivatives of this compound demonstrated good antibacterial activity against Bacillus subtilis []. Furthermore, the derivative 5-ethoxy-2-{[4-(2,6-dimethylpiperidin- 1-yl)but-2-yn-1-yl]-sulfanyl}-1H-benzimidazole showed excellent antifungal activity against Candida albicans [].
Q2: What is the proposed mechanism of action for the antibacterial activity of electroneutral this compound-modified gold nanoparticles?
A3: Research indicates that electroneutral MMB-AuNPs exert their antibacterial effect through a multi-pronged approach. These nanoparticles appear to disrupt the integrity of bacterial cell membranes, impacting membrane potential and leading to a decrease in ATP levels []. This ultimately results in bacterial death, highlighting the potential of these nanoparticles as a novel antibacterial agent.
Q3: How does this compound interact with antimony(III) iodide to form complexes, and what are their potential biological applications?
A4: this compound (EtMBZIM) acts as a ligand, coordinating with antimony(III) iodide to form complexes with intriguing structural motifs. Crystallographic analysis revealed the formation of a dimeric complex, {.H(2)O} []. In this complex, each antimony atom adopts a square pyramidal geometry, with two EtMBZIM ligands coordinating via their sulfur atoms []. This complex, along with other antimony(III) iodide complexes with thioamide ligands, has shown moderate cytostatic activity against various tumor cell lines and influence upon the catalytic peroxidation of linoleic acid by the enzyme Lipoxygenase (LOX) []. This suggests potential applications in anticancer and anti-inflammatory therapies.
Q4: How can computational chemistry contribute to understanding the biological activity of this compound-containing compounds?
A5: Computational models, such as multivariant linear regression (MLR) and artificial neural networks (ANN), have been successfully employed to predict the biological activity of this compound-containing complexes []. By considering experimental data like 50% inhibitory concentration (IC50) values, these models can establish relationships between the molecular structure and biological activity, guiding the design of novel compounds with enhanced efficacy.
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